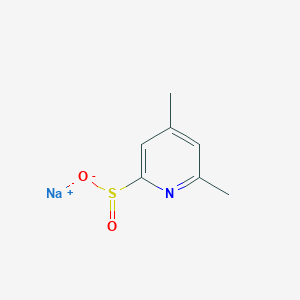

Sodium 4,6-dimethylpyridine-2-sulfinate

Description

Significance of Sulfinate Salts as Synthetic Precursors

Sulfinate salts (RSO₂Na) have garnered considerable attention in modern organic synthesis due to their remarkable versatility and stability. nih.govrsc.org Unlike more reactive sulfur compounds, sulfinate salts are typically bench-stable, easy-to-handle, and often odorless solids, which makes them highly practical for a wide range of chemical transformations. nih.gov They serve as powerful building blocks for creating valuable organosulfur compounds by facilitating the formation of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.govrsc.org

Depending on the reaction conditions, sodium sulfinates can function as sulfonylating (RSO₂–), sulfinylating (RSO–), or even sulfenylating (RS–) agents. nih.gov Their flexible reactivity allows them to act as nucleophiles, electrophiles, or radical precursors. nih.gov This multifaceted nature has led to their widespread use in synthesizing a diverse array of important molecules, including sulfones, sulfonamides, and thiosulfonates, which are functional groups frequently found in pharmaceuticals, agrochemicals, and advanced materials. rsc.orgchemimpex.com The preparation of sulfinate salts is often straightforward, commonly involving the reduction of readily available and inexpensive sulfonyl chlorides. nih.gov

Table 1: Key Features of Sulfinate Salts in Organic Synthesis

| Feature | Description |

|---|---|

| Stability | Generally exist as bench-stable, solid reagents, facilitating ease of handling and storage. nih.gov |

| Versatile Reactivity | Can act as nucleophiles, electrophiles, or radical precursors depending on reaction conditions. nih.gov |

| Synthetic Utility | Key precursors for forming sulfones, sulfonamides, and other organosulfur compounds. rsc.orgchemimpex.com |

| Bond Formation | Facilitate the construction of C-S, N-S, and S-S bonds. nih.gov |

| Accessibility | Can be readily prepared from inexpensive starting materials like sulfonyl chlorides. nih.gov |

The Unique Role of Pyridine-Derived Sulfinate Compounds

Pyridine (B92270) rings are a ubiquitous structural motif found in a vast number of drug molecules and functional materials. rsc.orgrsc.orgresearchgate.net Consequently, the ability to efficiently form carbon-carbon bonds with pyridine derivatives is of paramount importance, particularly in the pharmaceutical industry. rsc.org The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation; however, its application to pyridine-containing structures has been historically problematic. rsc.orgrsc.org

This challenge is most pronounced when using 2-substituted pyridines. The necessary pyridine-2-boronate precursors (including boronic acids and esters) are often difficult to prepare, unstable, and exhibit low efficiency in coupling reactions. rsc.orgrsc.orgsigmaaldrich.com This instability has been a significant bottleneck in medicinal chemistry programs. sigmaaldrich.com

The development of pyridine-2-sulfinates as alternatives to boronates marked a significant breakthrough. rsc.org Research led by Professor Michael Willis and collaborators at Pfizer demonstrated that pyridine-2-sulfinates are stable, solid reagents that act as highly effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl and heteroaryl halides. rsc.orgsigmaaldrich.com This methodology provides a robust and broadly applicable route to synthesize medicinally relevant linked-pyridine and bipyridine structures that were previously difficult to access. researchgate.nettcichemicals.com The use of these sulfinates overcomes the inherent instability of their boronate counterparts, enabling a cross-coupling process with exceptional scope and utility. rsc.orgsigmaaldrich.com

Table 2: Comparison of Pyridine-2-boronates vs. Pyridine-2-sulfinates

| Property | Pyridine-2-boronates | Pyridine-2-sulfinates |

|---|---|---|

| Stability | Often unstable, difficult to prepare and isolate. rsc.orgsigmaaldrich.com | Bench-stable, solid reagents. sigmaaldrich.com |

| Reaction Efficiency | Frequently low in Suzuki-Miyaura cross-coupling. sigmaaldrich.com | Highly efficient in Pd-catalyzed cross-coupling. rsc.orgsigmaaldrich.com |

| Scope | Limited due to precursor instability. sigmaaldrich.com | Broad scope with diverse aryl/heteroaryl halides. rsc.orgresearchgate.net |

| Application | A known challenge in pharmaceutical synthesis. rsc.org | Enables access to medicinally relevant molecules. tcichemicals.com |

Research Trajectories for Sodium 4,6-dimethylpyridine-2-sulfinate within Contemporary Chemical Research

While the broader class of pyridine sulfinates has been established as a transformative tool in organic synthesis, the specific research focus on this compound is an emerging area. Drawing from the established utility of its chemical analogs, the research trajectories for this compound are logically centered on its application as a specialized building block in palladium-catalyzed cross-coupling reactions.

Contemporary research efforts are likely to explore several key aspects:

Efficacy as a Coupling Partner: The primary research direction involves evaluating the efficiency and scope of this compound in cross-coupling reactions with a wide variety of aryl and heteroaryl halides. This would establish its utility for introducing the 4,6-dimethyl-2-pyridyl moiety, a structural unit of interest for creating novel pharmaceutical candidates, agrochemicals, and ligands for catalysis. researchgate.nettcichemicals.com

Influence of Substitution Pattern: A crucial area of investigation is how the electronic and steric properties of the two methyl groups at the 4- and 6-positions influence reactivity. Researchers would study how this specific substitution pattern affects reaction rates, yields, and catalyst performance compared to the unsubstituted parent compound or other isomers like Sodium 3,5-dimethylpyridine-2-sulfinate. bldpharm.com

Synthesis of Novel Ligands and Materials: The 4,6-dimethylpyridine scaffold is a valuable component in the design of ligands for transition metal catalysis and in the architecture of functional materials. researchgate.net Research would likely focus on using this compound as a precursor to synthesize complex bipyridine ligands or to incorporate the dimethylpyridine unit into larger conjugated systems for applications in materials science.

Late-Stage Functionalization: Following the precedent set by other pyridine sulfinates, a significant research trajectory would be the application of this compound in the late-stage functionalization of complex, drug-like molecules. tcichemicals.com This would demonstrate its value in rapidly generating analogs for structure-activity relationship (SAR) studies in drug discovery.

In essence, the research on this compound is positioned to build upon the foundational success of pyridine sulfinate chemistry, aiming to carve out a niche for this specific reagent in the synthesis of highly substituted and sterically defined pyridine-containing molecules.

Properties

IUPAC Name |

sodium;4,6-dimethylpyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.Na/c1-5-3-6(2)8-7(4-5)11(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXCNQUPLKHKSF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)S(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 4,6 Dimethylpyridine 2 Sulfinate and Analogous Pyridine Sulfinates

Established Synthetic Pathways for Sulfinate Salts

Conventional methods for synthesizing sulfinate salts, which are applicable to a wide range of organic substrates, provide a foundational understanding for the preparation of more complex structures like pyridyl sulfinates. These routes often begin with readily available sulfur-containing compounds. nih.govresearchgate.net

Reduction-Based Approaches from Sulfonyl Chlorides

One of the most common and well-established methods for preparing sulfinate salts is the reduction of the corresponding sulfonyl chlorides. researchgate.netgoogle.com This approach is valued for its use of inexpensive and accessible starting materials. nih.gov A variety of reducing agents can be employed to achieve this transformation, with sodium sulfite (B76179) (Na₂SO₃) and zinc dust being among the most frequently used. nih.govrsc.org

The reaction with sodium sulfite is typically conducted in an aqueous solution, often in the presence of a base like sodium bicarbonate, at elevated temperatures to yield the desired sodium sulfinate in high purity after recrystallization. nih.gov Alternatively, reduction using zinc dust can be performed in water, sometimes with the addition of sodium carbonate. nih.gov These methods provide a direct and efficient route to both aromatic and aliphatic sulfinate salts. google.comrsc.org

Table 1: Common Reducing Agents for Sulfonyl Chlorides

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous solution with sodium bicarbonate, 70–80 °C | nih.gov |

| Zinc (Zn) | Aqueous solution, often with sodium carbonate | nih.govrsc.org |

| Sodium Hydrosulfite | In the presence of disodium (B8443419) hydrogenphosphate | google.com |

| Triphenylphosphine | In situ reduction in organic solvents | acs.org |

Methodologies Involving Michael Addition and Subsequent Oxidation

An alternative pathway to sulfinate salts involves a multi-step sequence beginning with a Michael addition. wikipedia.org In this methodology, a thiol is reacted with a Michael acceptor, such as acrylonitrile (B1666552) or ethyl propiolate, to form a sulfide (B99878). nih.govrsc.org This sulfide intermediate is then oxidized, typically using hydrogen peroxide in glacial acetic acid, to produce the corresponding sulfone. nih.govsemanticscholar.org The final step involves the treatment of the sulfone with a thiol sodium salt, which cleaves the sulfone to afford the desired sodium sulfinate in good yields. nih.govrsc.org This method provides a versatile route for the synthesis of various aliphatic and aromatic sodium sulfinates. nih.gov

Table 2: Key Steps in the Michael Addition-Oxidation Pathway

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Michael Addition | Thiol + Acrylonitrile | Sulfide |

| 2 | Oxidation | Hydrogen Peroxide / Acetic Acid | Sulfone |

| 3 | Cleavage | Thiol Sodium Salt | Sodium Sulfinate |

Targeted Synthesis of Pyridyl Sulfinate Salts

While general methods can be adapted, specific strategies have been developed for the efficient synthesis of pyridyl sulfinates, which are valuable reagents in modern organic chemistry, particularly in cross-coupling reactions. rsc.orgsemanticscholar.orgrsc.org

Oxidation of Pyridyl Thiols

A direct and operationally simple method for preparing pyridine (B92270) sulfinates is the oxidation of the corresponding pyridyl thiols (mercaptopyridines). rsc.org This process is often preferred due to the commercial availability or straightforward preparation of the thiol starting materials. semanticscholar.org The oxidation is typically carried out using a mixture of hydrogen peroxide and a base, such as sodium hydroxide. rsc.org This approach is known for its high yields and simplicity, making it a practical choice for accessing pyridine sulfinate salts on a gram scale. rsc.org Pyridine sulfinates prepared via this route are stable and can be easily handled, serving as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions. rsc.orgsemanticscholar.org

Metallation-Based Synthetic Routes

Metallation offers another powerful strategy for the synthesis of pyridyl sulfinates. rsc.orgsemanticscholar.org This approach involves the deprotonation of a pyridine ring using a strong organometallic base, such as n-butyllithium, to generate a highly reactive pyridyl anion. researchgate.netresearchgate.net This intermediate is then trapped by reacting it with a sulfur dioxide (SO₂) source. rsc.orgorganic-chemistry.org

While gaseous SO₂ can be used, surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are often employed for easier handling. organic-chemistry.org The addition of the organometallic reagent to the SO₂ surrogate generates a metal sulfinate, which can then be used directly or converted to the corresponding sodium salt. organic-chemistry.org This method allows for regioselective functionalization of the pyridine ring, providing access to specific isomers that may be difficult to obtain through other routes. researchgate.net

Electrochemical Synthesis of Sulfinate Species

Electrochemical methods represent a modern and sustainable approach to the synthesis of sulfinate species. researchgate.netresearchgate.net These techniques avoid the need for chemical oxidants or reductants by using an electric current to drive the desired transformation, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Electrosynthesis can be applied to generate sulfinates and their derivatives through various oxidative reactions. For example, the electrochemical oxidative coupling of thiols and alcohols can produce sulfinate esters. rsc.orgorganic-chemistry.org In other applications, sodium sulfinates are used as precursors to generate sulfonyl radicals via anodic oxidation. researchgate.net These radicals can then participate in a variety of synthetic transformations, such as the formation of sulfonamides or β-keto sulfones. nih.govrsc.orgresearchgate.net The reactions are often carried out in an undivided cell using simple electrodes like graphite (B72142) or platinum plates, sometimes with a mediator like sodium iodide (NaI) or ammonium (B1175870) iodide (NH₄I) serving as both a redox catalyst and a supporting electrolyte. nih.govresearchgate.net This approach is noted for its mild reaction conditions and operational simplicity. nih.gov

Table 3: Overview of Electrochemical Approaches

| Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Thiols, Alcohols | Oxidative Coupling | Forms sulfinate esters; O₂ (air) as oxygen source | organic-chemistry.org |

| Sodium Sulfinates, Amines | Oxidative Amination | Forms sulfonamides; Graphite-nickel electrodes | rsc.org |

| Sodium Sulfinates, Thiols | Oxidative Sulfonylation | Forms thiosulfonates; NH₄I as redox catalyst | researchgate.net |

| Pyridines, Sodium Sulfinates | C-H Sulfonylation | Redox-neutral dearomatization-rearomatization | nih.gov |

Direct Electro-oxidation Methods

Direct electro-oxidation represents an environmentally conscious approach for synthesizing sulfinates and their derivatives, avoiding the need for external chemical oxidants. researchgate.net This methodology leverages electricity to drive chemical transformations, offering a sustainable pathway for creating valuable organosulfur compounds. rsc.org In the context of sulfinate synthesis, electrochemical methods can be applied to the oxidative amination of sodium sulfinates to produce sulfonamides, a process that proceeds efficiently in a simple undivided cell. researchgate.netsemanticscholar.org Such reactions can utilize a redox catalyst like ammonium iodide (NH₄I), which also serves as the supporting electrolyte, thus simplifying the reaction setup. researchgate.net

The electrochemical approach is versatile, enabling the construction of various chemical bonds, including C-S bonds, through direct dehydrogenative coupling under mild conditions. researchgate.net For instance, the synthesis of sulfonamides has been achieved through the direct anodic coupling of thiols and amines. acs.org The mechanism involves the initial anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide. acs.org While not a direct synthesis of a pyridine sulfinate from a pyridine precursor, these electrochemical principles demonstrate the power of anodic oxidation in forming sulfur-containing functional groups. The direct synthesis of pyridine sulfinates via electro-oxidation remains a developing area, with much of the existing electrochemical research focusing on the subsequent reactions of pre-formed sulfinate salts. researchgate.netrsc.org

Anodic Oxidation Pathways

Anodic oxidation provides a powerful tool for the synthesis and functionalization of pyridine derivatives. The process involves the removal of electrons from a substrate at the anode, initiating a chemical transformation. One key application is the aromatization of 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridine structures. lookchem.com This transformation is typically a two-electron oxidation process and can be performed with high yields (85%-92%) in an undivided cell using a platinum anode. lookchem.com The advantages of this electrochemical synthesis include simple reaction conditions, low cost, and high-purity products. lookchem.com

The mechanism for the anodic oxidation of 1,4-DHPs is proposed to be an ECEC (electrochemical-chemical-electrochemical-chemical) process. lookchem.com This involves an initial electron transfer from the 1,4-DHP, followed by a chemical step (such as deprotonation), a second electron transfer, and a final chemical step to yield the stable aromatic pyridine ring. While this specific pathway leads to the pyridine core, related anodic processes can be envisioned for the synthesis of sulfinates. For example, the electrochemical oxidative coupling of thiols and amines to form sulfonamides proceeds through a mechanism initiated by the anodic oxidation of the thiol to a disulfide. acs.org Subsequent oxidation of the amine and reaction with the disulfide leads to the final product via sulfenamide (B3320178) and sulfinamide intermediates. acs.org This highlights how anodic oxidation can generate reactive intermediates that lead to complex sulfur-containing molecules.

Furthermore, the electrochemical oxidation of alkylpyridines can lead to the formation of pyridine carboxylic acids. google.com This process, typically conducted in an acidic electrolyte with a lead dioxide (PbO₂) anode, demonstrates the selective oxidation of alkyl side chains on the pyridine ring. google.com These examples collectively illustrate the versatility of anodic oxidation pathways in modifying pyridine-based molecules, suggesting potential, though not yet fully realized, routes for the direct introduction of sulfinate groups through electrochemical means.

Photoredox Catalytic Strategies for Sulfinate Generation

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals from sulfinate salts, which can then be used in a variety of synthetic transformations. rsc.orgacs.org This strategy avoids the harsh conditions associated with traditional methods and offers access to complex molecules under redox-neutral conditions. rsc.org Sulfinates are known to be challenging for photoredox synthesis due to their facile oxidation. princeton.edunih.gov However, by employing easily oxidized radical precursors, efficient synthesis of oxidatively labile sulfinate products becomes possible. princeton.edunih.gov

In these systems, a photocatalyst, upon excitation by visible light, can oxidize a sulfinate salt to generate a sulfonyl radical. rsc.org For example, an organic dye like 9,10-diphenylanthracene (B110198) (DPA) can effectively promote the generation of sulfonyl radicals from sodium sulfinates under blue LED irradiation. rsc.org Similarly, iridium-based photocatalysts such as {Ir[dF(CF₃)ppy]₂(dtbbpy)}PF₆ are highly effective. acs.orgprinceton.edu

These photochemically generated sulfonyl radicals are versatile intermediates. A key application is their addition to alkenes, which initiates a cascade of reactions to form more complex structures. rsc.orgnih.gov This approach has been utilized in three-component reactions, such as the sulfonylative pyridylation of styrenes, where a sulfonyl group and a pyridyl group are simultaneously installed across a double bond. rsc.orgnih.gov This process can be achieved using either metal-free organic photocatalysts or iridium complexes, demonstrating the flexibility of the method. rsc.org The utility of this strategy is further highlighted by its applicability to the late-stage modification of complex molecules and drugs. rsc.orgprinceton.edunih.gov

Table 1: Examples of Photoredox Catalysts and Conditions for Sulfinate Radical Generation This table is interactive and allows for sorting.

| Catalyst | Light Source | Reactants | Product Type | Reference |

|---|---|---|---|---|

| 9,10-diphenylanthracene (DPA) | Blue LED | Alkene, Pyridine, Sodium Sulfinate | β-sulfonyl pyridine | rsc.org |

| {Ir[dF(CF₃)ppy]₂(dtbbpy)}PF₆ | 450 nm LED | Alcohol, K₂S₂O₅ | Alkyl Sulfinate | princeton.edu |

| Ir(ppy)₃ | Blue LED | Alkene, Cyanopyridine, Sodium Sulfinate | β-sulfonyl pyridine | rsc.org |

| (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | 420 nm Blue LED | Sulfone Tetrazole, Olefin | Dialkyl Sulfone | acs.org |

The mechanism typically involves the photocatalyst absorbing light and reaching an excited state. This excited state can then engage in single-electron transfer (SET) with the sulfinate salt to produce the sulfonyl radical. rsc.org The sulfonyl radical adds to an alkene, forming a carbon-centered radical, which can then be trapped by another species, such as a pyridyl radical anion, leading to the final product. rsc.org

Emerging and Convergent Synthetic Routes to Pyridine Sulfinates

Recent advancements in synthetic chemistry have led to the development of novel and convergent strategies for accessing pyridine sulfinates and their derivatives, moving beyond traditional methods. These emerging routes offer improved efficiency, broader substrate scope, and milder reaction conditions, making them highly valuable for medicinal and materials chemistry. acs.orgsemanticscholar.org

One significant strategy involves the direct C-H functionalization of pyridines. A one-pot protocol for the C4-selective sulfonylation of pyridines has been developed, which proceeds via activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.org The regioselectivity of this method can be controlled by the choice of an external base, such as N-methyl piperidine, providing streamlined access to C4-sulfonylated pyridines. chemrxiv.org

Another powerful convergent approach utilizes pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. semanticscholar.orgrsc.org This desulfinative cross-coupling serves as a robust alternative to the often problematic Suzuki-Miyaura reactions involving unstable pyridine-2-boronic acids. semanticscholar.orgrsc.orgrsc.org Pyridine-2-sulfinates are stable, easy to prepare, and exhibit excellent reactivity with a wide range of aryl and heteroaryl halides, tolerating various functional groups. rsc.org The synthesis of these sulfinate reagents is straightforward, often involving the oxidation of the corresponding commercially available thiols with a simple sodium hydroxide/hydrogen peroxide mixture. semanticscholar.orgrsc.org

Table 2: Comparison of Selected Modern Synthetic Routes to Pyridine Sulfones/Sulfinates This table is interactive and allows for sorting.

| Method | Key Reagents | Position of Functionalization | Key Advantage | Reference |

|---|---|---|---|---|

| Base-Mediated C-H Sulfonylation | Pyridine, Tf₂O, Sulfinic Acid Salt, N-methylpiperidine | C4 | Direct C-H functionalization, high regioselectivity | chemrxiv.org |

| Pd-Catalyzed Desulfinative Coupling | Pyridine Sulfinate, Aryl Halide, Pd(OAc)₂, PCy₃ | C2, C3, or C4 (depends on sulfinate) | Overcomes limitations of Suzuki coupling, broad scope | semanticscholar.orgrsc.org |

| Photoredox-Catalyzed Pyridylation | Alkene, Pyridine, Sodium Sulfinate, Photocatalyst | β-position to pyridine | Mild, radical-based, three-component reaction | rsc.org |

| Lithiation and SO₂ Trapping | Bromo-pyridine, BuLi, TIMSO (SO₂ surrogate) | Varies with starting material | Direct synthesis from halo-pyridines |

Furthermore, photoredox catalysis has enabled novel three-component reactions that assemble complex β-pyridyl alkyl sulfones from simple starting materials like alkenes, sulfinates, and pyridinium (B92312) salts. nih.gov This catalyst-free radical pathway is initiated by the formation of an electron donor-acceptor (EDA) complex between the sulfinate and the pyridinium salt upon exposure to visible light. nih.gov Additionally, direct lithiation of a halopyridine followed by trapping with an SO₂ surrogate like TIMSO (Sulfur Dioxide 1-Methylpyrrolidine Adduct) provides a direct synthesis of the corresponding lithium pyridine sulfinate. These convergent and emerging methods highlight the ongoing innovation in the synthesis of this important class of compounds, enabling rapid access to diverse and complex molecular architectures. princeton.edunih.gov

Applications of Sodium 4,6 Dimethylpyridine 2 Sulfinate in Advanced Organic Synthesis

Construction of Carbon-Sulfur (C-S) Bonds

The formation of C-S bonds is a cornerstone of organosulfur chemistry, with the resulting compounds finding widespread use in pharmaceuticals, agrochemicals, and materials science. Sodium 4,6-dimethylpyridine-2-sulfinate serves as an effective sulfur source for the creation of these critical linkages.

Synthesis of Sulfones

Sulfones are a prominent class of organosulfur compounds characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The unique chemical and physical properties of the sulfonyl group make it a key functional group in a multitude of biologically active molecules. This compound provides a direct and efficient route to a variety of sulfone-containing structures.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of unsymmetrical diaryl and aryl vinyl sulfones. In these reactions, this compound can act as a nucleophilic partner, coupling with a range of aryl, heteroaryl, and vinyl halides or triflates. nih.gov The reaction is typically catalyzed by a palladium(II) species, such as palladium acetate (B1210297), and often proceeds under mild conditions. nih.gov The scope of these reactions is broad, tolerating a variety of functional groups on both the sulfinate and the halide partner, which is a significant advantage in the synthesis of complex molecules.

The general transformation involves the oxidative addition of the palladium catalyst to the aryl or vinyl halide, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to afford the desired sulfone and regenerate the active palladium catalyst. While specific examples detailing this compound are not prevalent in the reviewed literature, the established reactivity of other sodium (hetero)arylsulfinates in palladium-catalyzed sulfonylations strongly supports its utility in this context.

Table 1: Examples of Palladium-Catalyzed Sulfone Synthesis This table is a representative example based on general palladium-catalyzed sulfonylation reactions, as specific data for this compound was not available in the searched literature.

| Entry | Aryl/Vinyl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 85 |

| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 92 |

| 3 | (E)-β-Bromostyrene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 78 |

Direct C-H functionalization is a highly sought-after strategy in organic synthesis due to its atom and step economy. Recent advancements have enabled the site-selective C-H sulfonylation of heterocycles like pyridine (B92270) using sodium sulfinates. A notable example is the base-mediated C4-selective sulfonylation of the pyridine ring. This method involves the activation of pyridine with an electrophilic reagent such as triflic anhydride (B1165640), followed by the nucleophilic addition of the sulfinate salt. The choice of base and solvent is crucial for achieving high regioselectivity. For instance, using N-methylpiperidine as the base in chloroform (B151607) has been shown to favor the formation of the C4-sulfonylated product.

This approach allows for the direct introduction of the 4,6-dimethylpyridine-2-sulfonyl group onto various aromatic and heteroaromatic scaffolds without the need for pre-functionalization of the substrate, offering a streamlined route to novel sulfonylated compounds.

Table 2: C4-Selective C-H Sulfonylation of Pyridine with Sodium Arenesulfinates This table is based on the C-H sulfonylation of unsubstituted pyridine with various sodium sulfinates, illustrating the general scope of the reaction.

| Entry | Sodium Sulfinate | Base | Solvent | Yield (%) | C4:C2 Selectivity |

| 1 | Sodium p-toluenesulfinate | N-Methylpiperidine | CHCl₃ | 75 | >95:5 |

| 2 | Sodium benzenesulfinate | N-Methylpiperidine | CHCl₃ | 78 | >95:5 |

| 3 | Sodium 4-chlorobenzenesulfinate | N-Methylpiperidine | CHCl₃ | 81 | >95:5 |

β-Keto sulfones are valuable synthetic intermediates due to the presence of three key functional groups: a carbonyl group, a sulfonyl group, and an active methylene (B1212753) group. researchgate.net this compound can be employed in the synthesis of these compounds through several methodologies. One common approach is the reaction with α-haloketones, where the sulfinate anion displaces the halide to form the C-S bond.

More advanced methods include the oxidative coupling of ketones with sodium sulfinates. researchgate.net For instance, the reaction of ketones with sodium sulfinates in the presence of an oxidant like N-bromosuccinimide (NBS) can yield β-keto sulfones. lppcollegerisod.ac.in Another strategy involves the reaction of terminal alkynes with sodium sulfinates, which can be promoted by various catalysts, including Lewis acids like BF₃·OEt₂. mdpi.com This reaction proceeds via an oxysulfonylation of the alkyne, providing direct access to β-keto sulfones. mdpi.com

Table 3: Synthesis of β-Keto Sulfones from Alkynes and Sodium Sulfinates This table is a representative example based on the oxysulfonylation of alkynes with various sodium sulfinates.

| Entry | Alkyne | Sodium Sulfinate | Catalyst/Promoter | Solvent | Yield (%) |

| 1 | Phenylacetylene | Sodium p-toluenesulfinate | BF₃·OEt₂ | DCE | 88 |

| 2 | 1-Octyne | Sodium benzenesulfinate | BF₃·OEt₂ | DCE | 82 |

| 3 | 4-Ethynylanisole | Sodium 4-chlorobenzenesulfinate | BF₃·OEt₂ | DCE | 91 |

The addition of a sulfonyl group across a carbon-carbon multiple bond is a powerful method for the synthesis of functionalized sulfones. This compound can serve as the sulfonylating agent in these transformations. For example, the reaction of alkenes with sodium sulfinates in the presence of an oxidizing system can lead to the formation of vinyl sulfones. researchgate.net This often proceeds through a radical mechanism where a sulfonyl radical, generated from the oxidation of the sulfinate, adds to the alkene.

Similarly, alkynes can undergo sulfonylative functionalization. The reaction of alkynes with sodium sulfinates can yield various products, including β-keto sulfones as previously mentioned, or vinyl sulfones, depending on the reaction conditions. researchgate.net These reactions provide a versatile platform for the synthesis of highly functionalized organosulfur compounds from simple and readily available starting materials.

Synthesis of Sulfides

While sodium sulfinates are most commonly used as precursors to sulfones, their conversion to sulfides represents a reduction of the sulfur center. The direct synthesis of sulfides from sodium sulfinates is less common than sulfone synthesis. However, it is a plausible transformation that would involve the reduction of the sulfinate functionality.

Methodologies for the reduction of sulfinates to the corresponding sulfides are not extensively documented in the context of modern synthetic methods. Conceptually, this transformation would require a reducing agent capable of selectively deoxygenating the sulfinate to a sulfenate, which could then be further reduced or trapped to yield a sulfide (B99878). While direct, one-pot conversions of sodium sulfinates to sulfides are not a mainstream application, the sulfinate moiety can be considered a masked thiol. Therefore, a two-step process involving reduction to the thiol followed by alkylation would be a viable, albeit indirect, route to sulfides. More direct methods may involve the use of strong reducing agents or specific catalytic systems that are yet to be widely explored for this particular transformation. A review of the literature indicates that sodium sulfinates can be used to generate disulfides, which can then be reduced to thiols and subsequently converted to sulfides. nih.gov

Formation of Nitrogen-Sulfur (N-S) Bonds

The construction of nitrogen-sulfur bonds is a cornerstone of medicinal chemistry, as the resulting sulfonamide functional group is a key component in numerous pharmaceutical agents. researchgate.net this compound serves as an effective reagent for the synthesis of these valuable compounds.

Preparation of Sulfonamides

Sulfonamides are a critical class of organic compounds with wide-ranging applications, particularly in the development of drugs. researchgate.net The synthesis of sulfonamides from sodium sulfinates, including this compound, has been achieved through several methodologies. researchgate.netnih.govresearchgate.net

Direct N-sulfonylation represents a straightforward method for the synthesis of sulfonamides. This approach often involves the coupling of amines with sodium sulfinates under oxidative conditions. For instance, copper-catalyzed systems using oxygen or dimethyl sulfoxide (B87167) (DMSO) as the oxidant have proven effective for the chemoselective oxidative coupling of various primary and secondary amines with sodium sulfinates, affording the corresponding sulfonamides in good to high yields. nih.gov Metal-free approaches have also been developed, utilizing reagents like molecular iodine to mediate the coupling of amines with sodium sulfinates at room temperature. nih.gov Another metal-free method employs a combination of tetra-n-butylammonium bromide and m-chloroperbenzoic acid for the synthesis of sulfonamides from amines and sodium sulfinates. nih.gov

A simple and effective method for sulfonamide synthesis involves the use of ammonium (B1175870) iodide (NH₄I) to mediate the reaction between sodium sulfinates and amines. nih.gov This method demonstrates high functional group tolerance for both aromatic and aliphatic amines, providing a variety of sulfonamide products in reasonable to excellent yields. nih.gov The proposed mechanism suggests the in situ formation of a sulfonyl iodide intermediate from the reaction of NH₄I and the sodium sulfinate. nih.gov This intermediate can then decompose to a sulfonyl radical, which subsequently reacts with the amine to form the N-S bond. nih.gov

Illustrative Yields of Sulfonamides from Direct N-Sulfonylation:

| Amine Reactant | Sodium Sulfinate Reactant | Yield (%) |

|---|---|---|

| Benzylamine | Sodium benzenesulfinate | 75 |

| Diethylamine | Sodium benzenesulfinate | Moderate |

| Pyrrolidine | Sodium benzenesulfinate | Moderate |

| Piperidine | Sodium benzenesulfinate | Moderate |

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides from sodium sulfinates. researchgate.net This technique avoids the need for chemical oxidants by using an electric current to drive the reaction. researchgate.net An efficient protocol has been developed for the electrochemical oxidative amination of sodium sulfinates in a simple undivided cell. researchgate.netsemanticscholar.org This process often utilizes a substoichiometric amount of an ammonium salt, such as ammonium iodide (NH₄I), which acts as both a redox catalyst and a supporting electrolyte, eliminating the need for an additional conducting salt. researchgate.netresearchgate.net

This electrochemical approach is compatible with a wide range of substrates, including aliphatic and aromatic primary and secondary amines, and even aqueous ammonia. researchgate.netresearchgate.net The practicality of this method has been demonstrated through its successful scale-up. researchgate.net The reaction proceeds through the generation of sulfonyl radicals from the sodium sulfinates at the anode. researchgate.netresearchgate.net These radicals then react with the amine to form the desired sulfonamide. This environmentally benign process represents a significant advancement in sulfonamide synthesis. researchgate.net

Elaboration of Sulfur-Sulfur (S-S) Bonds

The formation of sulfur-sulfur bonds is crucial for the synthesis of thiosulfonates, a class of compounds with important biological activities. google.com

Synthesis of Thiosulfonates

This compound is a valuable precursor for the synthesis of both symmetrical and unsymmetrical thiosulfonates. nih.gov Various methods have been developed to achieve this transformation.

One approach involves a boron trifluoride etherate (BF₃·OEt₂)-mediated radical disproportionate coupling reaction of sodium sulfinates. nih.govgoogle.com This protocol is simple, practical, and demonstrates good functional group tolerance, allowing for the synthesis of a range of thiosulfonates in good yields under mild conditions. nih.gov Generally, for the synthesis of symmetrical thiosulfonates, sodium arylsulfinates bearing electron-donating groups tend to perform better than those with electron-withdrawing groups. nih.gov

Copper- and iron-catalyzed methods have also been reported for the S-S coupling of thiols with sodium sulfinates under aerobic conditions. nih.gov For example, a CuI-1,10-phenanthroline complex catalyzes the sulfenylation of thiols with sulfinates to produce thiosulfonates in moderate to high yields. nih.gov Similarly, ferric chloride (FeCl₃) catalyzes the coupling of thiols with sulfinates to provide a wide variety of symmetrical and unsymmetrical thiosulfonates in excellent yields. nih.gov

Furthermore, the copper-catalyzed sulfenylation of disulfides and diselenides with sodium sulfinates under air at ambient temperature provides an efficient route to thiosulfonates and selenosulfonates, respectively. nih.gov

Examples of Thiosulfonate Synthesis Methods:

| Method | Reactants | Catalyst/Mediator | Key Features |

|---|---|---|---|

| Disproportionate Coupling | Sodium Sulfinates | BF₃·OEt₂ | Mild conditions, good functional group tolerance nih.govgoogle.com |

| Sulfenylation of Thiols | Thiols and Sodium Sulfinates | CuI-Phen·H₂O or FeCl₃ | Aerobic conditions, good to excellent yields nih.gov |

Multicomponent Reactions and Ring-Closing Sulfonylation Initiated by Sulfonyl Radicals

The generation of sulfonyl radicals from sodium sulfinates, including this compound, opens up possibilities for more complex transformations such as multicomponent reactions and ring-closing sulfonylations. nih.govresearchgate.netresearchgate.net These reactions are powerful tools for the rapid construction of complex molecular architectures. nih.gov

In these processes, the sulfonyl radical, typically generated via oxidation of the sodium sulfinate, acts as the initiator. nih.gov For instance, silver-catalyzed radical cascade ring-closing sulfonylation of 1,6-enynes with sodium sulfinates has been developed for the synthesis of various sulfonylated benzofurans. nih.gov This reaction proceeds through the addition of the sulfonyl radical to the alkyne, followed by an intramolecular cyclization.

Another example is the trifluoroacetic acid (TFA)-promoted ring-closing sulfonylation of 2-propynolphenols with sodium sulfinates to synthesize 4-sulfonyl 2H-chromenes under mild conditions. nih.gov The reaction is thought to proceed through the nucleophilic addition of the sulfinate to an allylic carbocation intermediate, followed by a 6-endo-trig cyclization. nih.gov These examples highlight the utility of sodium sulfinates in generating sulfonyl radicals for use in sophisticated synthetic strategies that build molecular complexity. nih.gov

Integration of Pyridine Sulfinate Motifs in Complex Molecule Synthesis

The strategic introduction of pyridine-containing fragments is a cornerstone of modern synthetic chemistry, given the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. This compound serves as a key reagent in this context, enabling the integration of pyridine motifs through innovative and efficient methodologies. Its applications extend from direct participation in powerful cross-coupling reactions to facilitating subsequent, directed transformations on a synthesized molecule.

Pyridine Sulfinates as Coupling Partners in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon bonds. While the Suzuki-Miyaura reaction, which typically uses boronic acids, is widely employed, it often faces challenges when applied to pyridine structures. rsc.org Specifically, pyridine-2-boronates can be difficult to prepare, exhibit poor stability, and show low efficiency in coupling reactions. rsc.org Pyridine sulfinates, such as this compound, have emerged as superior nucleophilic coupling partners, overcoming these limitations to provide a broadly applicable and effective cross-coupling process. rsc.org This method relies on a palladium-catalyzed desulfinylative cross-coupling, where the sulfinate group is displaced to form a new C-C bond with an aryl or heteroaryl halide.

The synthesis of bipyridine derivatives, which are crucial ligands in catalysis and building blocks for complex molecules, is significantly enhanced by the use of pyridine sulfinates. mdpi.comrsc.org These compounds serve as effective nucleophilic partners in palladium-catalyzed reactions with a variety of bromopyridines and other aryl halides. mdpi.comrsc.org The reaction demonstrates wide applicability, successfully coupling both electron-rich and electron-deficient aryl halides. rsc.org

The optimized conditions for this transformation typically involve a palladium acetate catalyst in combination with a phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057), and a base like potassium carbonate. rsc.orgsemanticscholar.org The reaction is often conducted at elevated temperatures in a high-boiling point solvent like dibutyl ether. semanticscholar.org This methodology has proven to be robust and scalable; for instance, a multi-gram synthesis of a bipyridine derivative was achieved with high yield using only 1 mol% of the palladium catalyst. semanticscholar.org

The utility of this method is highlighted by its successful application in creating a diverse range of bipyridine structures, which are challenging to synthesize using conventional strategies. rsc.org

Table 1: Example of Palladium-Catalyzed Synthesis of a Bipyridine Derivative This table presents a representative example of the reaction conditions for the synthesis of bipyridine compounds using a pyridine sodium sulfinate.

| Reactant 1 (Sulfinate) | Reactant 2 (Aryl Halide) | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Pyridine Sodium Sulfinate (1.5 equiv.) | Aryl Halide (1.0 equiv.) | Pd(OAc)₂ (1 mol%), PCy₃ (2 mol%) | K₂CO₃ (1.5 equiv.) | Bu₂O | 140 °C | 92% | rsc.orgsemanticscholar.org |

Utilization of Pyridine as a Removable Directing Group

Beyond its role as a structural component, the pyridine moiety, once incorporated into a molecule, can function as a powerful directing group to guide further functionalization. eurekaselect.comacs.org In transition metal-catalyzed C-H activation, a directing group coordinates to the metal center and positions it to selectively cleave a specific C-H bond, typically in the ortho-position. acs.org The nitrogen atom of the pyridine ring is an excellent coordinating atom for this purpose, enabling regioselective modifications of the substrate. eurekaselect.comacs.org

This strategy allows for the late-stage functionalization of complex molecules, where a C-H bond is converted into a new C-C or C-heteroatom bond. After the desired transformation is complete, the pyridine directing group can be removed, a critical feature for synthetic efficiency. acs.org

Several methods have been developed for the cleavage of the N-aryl bond to remove the pyridine group under mild conditions. Two effective strategies are: acs.org

Hydrogenation–Hydride Reduction: This two-step sequence involves the initial hydrogenation of the pyridine ring followed by reduction with a hydride reagent.

Quaternization–Hydride Reduction: This approach involves the quaternization of the pyridine nitrogen with an alkylating agent (e.g., MeOTf), followed by a hydride reduction.

These removal protocols are advantageous as they operate at room temperature, ensuring compatibility with a wide range of functional groups that might be present in the molecule. acs.org This "introduce-direct-remove" strategy showcases the versatility of the pyridine motif, where its initial installation via a sulfinate coupling enables precise, subsequent modifications before being excised from the final product.

Computational and Theoretical Studies on Pyridine Sulfinate Compounds

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on pyridine (B92270) sulfinates. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties.

Density Functional Theory (DFT) has emerged as a widely used method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT is employed to investigate various aspects of pyridine sulfinate compounds.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process identifies the minimum energy structure on the potential energy surface. For pyridine sulfinate compounds, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Table 1: Illustrative Optimized Geometric Parameters for a Generic Pyridine-2-sulfinate Anion (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C2-S | 1.85 | |

| S-O1 | 1.50 | |

| S-O2 | 1.50 | |

| O1-S-O2: 110.0 | ||

| C2-S-O1: 105.0 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization calculation for a pyridine-2-sulfinate anion. Actual values would be specific to the full compound structure and the level of theory used.

DFT is extensively used to analyze the electronic structure of molecules. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity, with a smaller gap generally implying higher reactivity.

For a compound like Sodium 4,6-dimethylpyridine-2-sulfinate, the HOMO is expected to be localized on the sulfinate group, particularly the sulfur and oxygen atoms, reflecting its nucleophilic character. The LUMO is likely to be distributed over the pyridine ring, indicating its capacity to accept electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Dimethylpyridine-2-sulfinate Anion (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.2 | Primarily located on the pyridine ring (π* character) |

| HOMO | -5.8 | Primarily located on the sulfinate group (non-bonding/π character) |

Note: This data is illustrative and representative of typical values obtained for similar organic anions. The exact energies would depend on the specific molecule and computational methodology.

Ab initio methods are another class of quantum chemical calculations that are based solely on theoretical principles without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.

While DFT is often the workhorse for larger systems like pyridine sulfinates, ab initio calculations can be employed to benchmark DFT results or to study specific aspects of their electronic structure with very high accuracy. For instance, high-level ab initio calculations could be used to obtain a very precise value for the electron affinity or ionization potential of the 4,6-dimethylpyridine-2-sulfinate anion.

Density Functional Theory (DFT) Applications

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. For reactions involving pyridine sulfinates, these studies can reveal the intricate details of bond formation and breakage.

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction.

Computational methods, particularly DFT, are used to locate transition state structures. This involves sophisticated algorithms that search for a saddle point on the potential energy surface. Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative picture of the reaction's thermodynamics and kinetics. For reactions involving pyridine sulfinates, such profiles can explain observed regioselectivity or stereoselectivity by comparing the activation energies of different possible pathways. For example, in the sulfonylation of pyridines, DFT calculations have been used to rationalize the observed C4-selectivity by demonstrating that the transition state leading to the C4 product is lower in energy than the one leading to the C2 product. nih.gov

Table 3: Illustrative Energy Profile Data for a Hypothetical Reaction Involving a Pyridine Sulfinate (Calculated using DFT)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +10.8 |

Note: This table provides a hypothetical set of data to illustrate a reaction energy profile. The values are representative of what might be obtained from a DFT calculation of a multi-step reaction.

Future Directions and Emerging Research Avenues for Sodium 4,6 Dimethylpyridine 2 Sulfinate

Development of Sustainable and Green Synthetic Protocols

The chemical industry is increasingly prioritizing the development of environmentally benign synthetic methods. nih.gov For Sodium 4,6-dimethylpyridine-2-sulfinate, future research will likely concentrate on moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents. Key areas of development are expected to include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to significantly reduce reaction times and solvent volumes while often increasing product yields. acs.orgnih.gov The application of microwave irradiation to the synthesis of pyridyl sulfinates could offer a more energy-efficient pathway.

Mechanochemistry: Ball-milling and other mechanochemical methods offer solvent-free or low-solvent conditions for the synthesis of organosulfur compounds, which aligns with the principles of green chemistry. acs.orgacs.org Exploring the mechanochemical synthesis of this compound could lead to highly efficient and environmentally friendly production methods.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and sustainable approach for generating reactive intermediates. rsc.org The synthesis of sulfinates from alcohols and alkyl bromides has been demonstrated using this technology, suggesting its potential for the synthesis of pyridyl sulfinates under green conditions. princeton.edunih.gov

Biocatalysis: The use of enzymes to catalyze chemical reactions is a cornerstone of green chemistry. While not yet widely applied to sulfinate synthesis, the development of biocatalytic routes could offer a highly selective and sustainable method for producing this compound.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. |

| Mechanochemistry | Solvent-free or reduced solvent usage, high efficiency. acs.orgacs.org |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. rsc.org |

| Biocatalysis | High selectivity, use of renewable resources, biodegradable catalysts. |

Exploration of Unprecedented Reactivity and Transformations

Pyridyl sulfinates have demonstrated versatile reactivity, particularly in the realm of cross-coupling reactions where they can serve as effective alternatives to boronic acids. bme.hunih.gov Future research on this compound is expected to uncover new and unexpected chemical transformations.

One area of interest is the divergent reactivity of sulfinates. Research has shown that by altering reaction conditions, such as the presence of a base versus exposure to visible light, the same set of starting materials can lead to different products. This dual reactivity allows for either direct C-H sulfonylation of the pyridine (B92270) ring or a three-component reaction to form β-pyridyl alkyl sulfones.

Further investigations may reveal novel cycloaddition reactions, rearrangements, or participation in multicomponent reactions, expanding the synthetic utility of this class of compounds. The electron-donating methyl groups on the pyridine ring of this compound may also influence its reactivity in unique ways compared to unsubstituted pyridyl sulfinates.

Integration into Advanced Flow Chemistry and Continuous Synthesis Platforms

Flow chemistry is revolutionizing the synthesis of organic compounds, offering advantages in terms of safety, scalability, and process control. springerprofessional.denih.gov The integration of this compound into continuous flow systems could enable safer and more efficient manufacturing processes.

Microreactors, a key component of flow chemistry, provide excellent heat and mass transfer, which can lead to higher yields and purities. organic-chemistry.orgresearchgate.net The synthesis of various heterocyclic compounds has been successfully demonstrated in flow, suggesting that the production of this compound and its derivatives could be adapted to this technology. mdpi.comuc.ptdurham.ac.uk This would be particularly beneficial for reactions that are exothermic or involve unstable intermediates.

The use of packed-bed reactors with immobilized catalysts or reagents within a flow system can also streamline synthesis and purification, further contributing to a more sustainable and efficient process. organic-chemistry.org

| Flow Chemistry Parameter | Advantage in the Context of this compound |

| Enhanced Heat and Mass Transfer | Improved reaction control, potentially leading to higher yields and fewer byproducts. |

| Increased Safety | Smaller reaction volumes and better temperature control reduce the risk of runaway reactions. springerprofessional.deorganic-chemistry.org |

| Scalability | Easier to scale up production by running the flow reactor for longer periods or by using multiple reactors in parallel. |

| Automation and Integration | Potential for automated synthesis and in-line analysis, leading to more efficient process development. |

Interdisciplinary Applications in Novel Chemical Technologies

The unique properties of the pyridyl sulfinate moiety suggest a range of potential applications in various fields of chemical technology. While direct applications of this compound are still under exploration, the known roles of related compounds point to several promising areas:

Agrochemicals: Pyridine derivatives are widely used in the agricultural industry as herbicides, insecticides, and fungicides. chempanda.comresearchgate.netresearchgate.net The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy or novel modes of action.

Materials Science: The pyridine ring is a key component in many functional materials, including polymers and electronic materials. The sulfinate group could be used as a handle for further functionalization or to tune the electronic properties of materials incorporating this moiety.

Pharmaceuticals: The pyridine scaffold is a common feature in many pharmaceutical compounds. acs.org The ability of pyridyl sulfinates to participate in cross-coupling reactions makes them valuable building blocks in the synthesis of complex, biologically active molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.